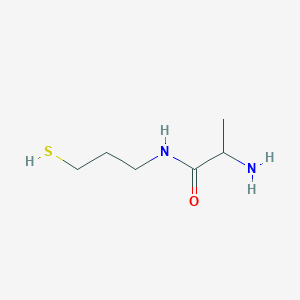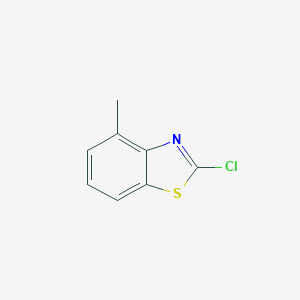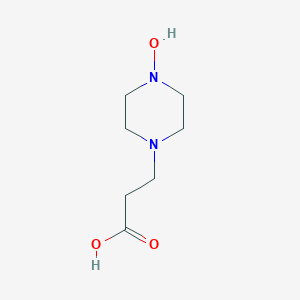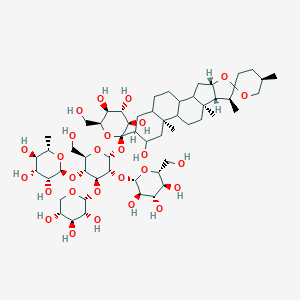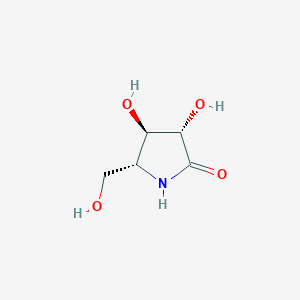
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in various foods such as soybeans, potatoes, and green tea. It has gained attention in recent years due to its potential therapeutic applications in various fields of research.
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Effets Biochimiques Et Physiologiques
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one research, including the development of novel synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in vivo and to investigate its potential side effects. Overall, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods, including the enzymatic conversion of L-aspartic acid, chemical synthesis, and microbial fermentation. The enzymatic conversion of L-aspartic acid is the most commonly used method for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one production, and it involves the use of L-aspartate oxidase, which converts L-aspartic acid to iminoaspartate. Iminoaspartate is then hydrolyzed to (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one by the action of iminoaspartate hydrolase.
Applications De Recherche Scientifique
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to improve glucose metabolism and insulin sensitivity.
Propriétés
Numéro CAS |
139877-36-4 |
|---|---|
Nom du produit |
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4+/m1/s1 |
Clé InChI |
FGEPCGBJOAXDQD-JJYYJPOSSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(C1C(C(C(=O)N1)O)O)O |
SMILES canonique |
C(C1C(C(C(=O)N1)O)O)O |
Synonymes |
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3S,4R,5R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



